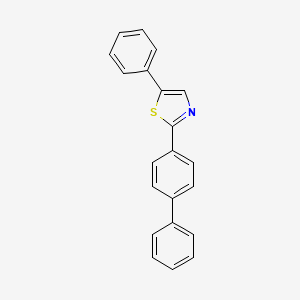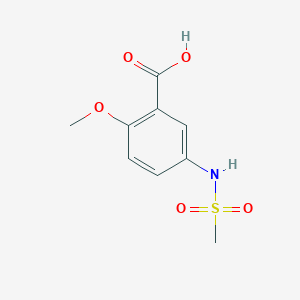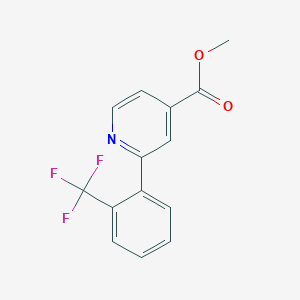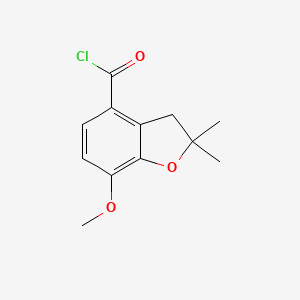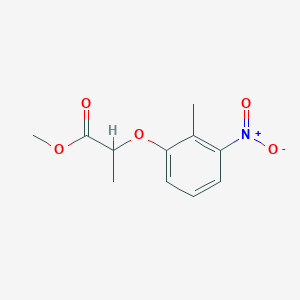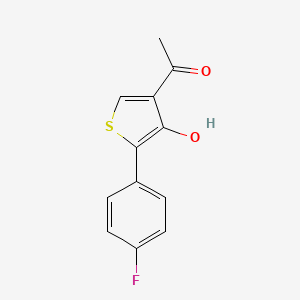![molecular formula C20H34N2O6 B8384141 L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B8384141.png)
L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a non-8-enoyl chain, a hydroxy-pyrrolidine ring, and a carboxylic acid methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Formation of the non-8-enoyl chain through a series of reactions, such as alkylation and oxidation.
- Cyclization to form the pyrrolidine ring.
- Introduction of the hydroxy group at the desired position.
- Esterification to form the carboxylic acid methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The non-8-enoyl chain can be reduced to form a saturated chain.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated chains.
Substitution: Formation of deprotected or functionalized derivatives.
科学研究应用
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block for pharmaceuticals.
作用机制
The mechanism of action of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of a methyl ester group.
Uniqueness
1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4®-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H34N2O6 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
methyl (2S,4R)-4-hydroxy-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-6-7-8-9-10-11-15(21-19(26)28-20(2,3)4)17(24)22-13-14(23)12-16(22)18(25)27-5/h6,14-16,23H,1,7-13H2,2-5H3,(H,21,26)/t14-,15+,16+/m1/s1 |
InChI 键 |
RFBGCLJPWWZJFY-PMPSAXMXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B8384058.png)
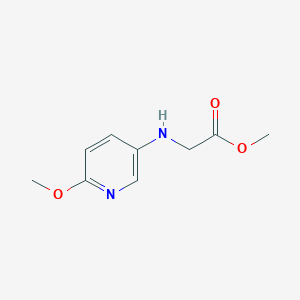


![1-(1-methylethyl)-N-[(6-methyl-2-oxo-4-propyl-1,2-dihydro-3-pyridinyl)methyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B8384091.png)
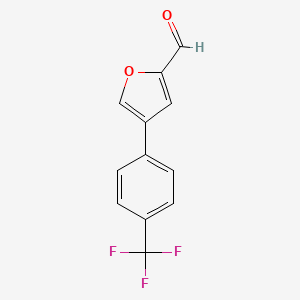
![(+/-)-4-[(Amino)pentyl]-1-(phenoxy)benzene](/img/structure/B8384113.png)
![3-{N-[(ethoxycarbonyl)methyl]-N-methylamino}propylamine](/img/structure/B8384114.png)
